molecular formula C33H23N3O2 B12081071 1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- CAS No. 182918-16-7

1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-

Cat. No.: B12081071
CAS No.: 182918-16-7
M. Wt: 493.6 g/mol
InChI Key: RLTVFGXWHJQNHK-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- is a complex organic compound with the molecular formula C33H23N3O2 and a molecular weight of 493.55 g/mol This compound is known for its unique structure, which includes a benzenediol core and a triazine ring substituted with biphenyl groups

Preparation Methods

The synthesis of 1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- involves multiple steps. The general synthetic route includes the reaction of 1,3-benzenediol with a triazine derivative substituted with biphenyl groups. The reaction conditions typically involve the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinones.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- can be compared with other similar compounds, such as:

Properties

CAS No.

182918-16-7

Molecular Formula

C33H23N3O2

Molecular Weight

493.6 g/mol

IUPAC Name

4-[4,6-bis(4-phenylphenyl)-1,3,5-triazin-2-yl]benzene-1,3-diol

InChI

InChI=1S/C33H23N3O2/c37-28-19-20-29(30(38)21-28)33-35-31(26-15-11-24(12-16-26)22-7-3-1-4-8-22)34-32(36-33)27-17-13-25(14-18-27)23-9-5-2-6-10-23/h1-21,37-38H

InChI Key

RLTVFGXWHJQNHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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